5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a cyclopropyl group, and a trifluoroethyl group attached to the nitrogen atom of the carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Carboxamide: The brominated thiophene is then reacted with cyclopropylamine and 2,2,2-trifluoroethylamine to form the desired carboxamide. This step may involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and cyclopropyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-cyclopropyl-2-furamide: Similar in structure but contains a furan ring instead of a thiophene ring.
5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)pyridine-2-carboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. The combination of the bromine atom, cyclopropyl group, and trifluoroethyl group further enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9BrF3NOS |
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Molecular Weight |
328.15 g/mol |
IUPAC Name |
5-bromo-N-cyclopropyl-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C10H9BrF3NOS/c11-8-4-3-7(17-8)9(16)15(6-1-2-6)5-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
QVBYHYGRAVDWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(CC(F)(F)F)C(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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